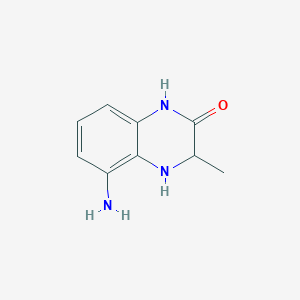

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

CAS No. |

41740-43-6 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-amino-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H11N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,10H2,1H3,(H,12,13) |

InChI Key |

GYUVGPGKWRYRNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=CC=CC(=C2N1)N |

Origin of Product |

United States |

Preparation Methods

Reaction with α-Ketoesters

A widely employed method involves the cyclocondensation of substituted o-phenylenediamines with α-ketoesters. For example, 2-nitroaniline reacts with methyl 2-oxopropanoate in the presence of bis-catecholato diboron (B₂cat₂) under mild conditions (THF/H₂O, 80°C, 5 h), yielding the dihydroquinoxalinone core after nitro group reduction. This one-pot protocol avoids transition metals and achieves moderate to excellent yields (47–93%).

Key steps :

-

Nucleophilic attack : The amine group of o-phenylenediamine attacks the carbonyl carbon of the α-ketoester.

-

Cyclization : Intramolecular dehydration forms the six-membered lactam ring.

-

Nitro reduction : Iron/ammonium chloride in ethanol/water reduces the nitro to an amino group.

Optimization :

-

Solvent-free conditions improve atom economy and reduce purification steps.

-

Microwave-assisted heating enhances reaction rates (e.g., 30 min vs. 5 h conventional heating).

Ullmann-Type Coupling and Cyclization

Copper-Catalyzed Amination

Enantiopure derivatives are accessible via Ullmann-type coupling of N-Boc-2-iodoanilines with α-amino acids , followed by acid-mediated cyclization. For instance, L-phenylalanine couples with 2-iodoaniline using CuI/Cs₂CO₃ in DMSO (51–90% yield), and subsequent treatment with TFA affords the dihydroquinoxalinone in 79–90% yield without racemization.

Mechanistic highlights :

-

Oxidative addition : Cu(I) facilitates C–N bond formation between the iodoaniline and amino acid.

-

Cyclization : Acidic conditions remove the Boc group and promote lactamization.

Applications :

Photoredox Catalysis for Tandem Synthesis

Visible-Light-Driven Radical Addition

A metal-free approach utilizes organophotoredox catalysis to construct 3,3-disubstituted derivatives. Fukuzumi’s acridinium catalyst ([Mes-Acr-Me]⁺) under 455 nm light initiates a single-electron transfer (SET) from the dihydroquinoxalinone to generate an α-amino radical. This intermediate undergoes 1,6-addition to para-quinone methides , yielding functionalized products in 47–93% yield.

Advantages :

-

Ambient temperature and short reaction times (1–2 h).

-

Compatibility with electron-deficient and electron-rich substrates.

Reductive Amination of Nitro Precursors

Iron-Mediated Nitro Reduction

Starting from 5-nitro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one , the nitro group is reduced using Fe powder and NH₄Cl in ethanol/water (reflux, 2 h). This method achieves near-quantitative yields (97%) and avoids costly catalysts.

Procedure :

-

Suspension : Nitro precursor, Fe powder, and NH₄Cl in ethanol/water.

-

Filtration : Celite filtration removes iron residues.

-

Extraction : Ethyl acetate isolates the product after aqueous workup.

Limitations :

Bargellini Reaction for 3,3-Disubstituted Derivatives

Phase-Transfer Alkylation

The Bargellini reaction employs trichloromethylcarbinols and o-phenylenediamines under phase-transfer conditions (e.g., K₂CO₃, CH₂Cl₂/H₂O). This method constructs 3,3-disubstituted dihydroquinoxalinones in 33–93% yield, with regioselectivity influenced by electronic effects.

Example :

-

3-Methyl-3-(trichloromethyl)pentanol reacts with 5-amino-o-phenylenediamine to yield the target compound after column purification.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | B₂cat₂, THF/H₂O, 80°C | 47–93 | Metal-free, scalable | Requires nitro reduction step |

| Ullmann coupling | CuI, Cs₂CO₃, DMSO | 51–90 | Enantioselective, diverse substituents | High catalyst loading |

| Photoredox catalysis | [Mes-Acr-Me]⁺, 455 nm | 47–93 | Mild conditions, functional group tolerance | Limited to 3,3-disubstituted products |

| Iron-mediated reduction | Fe/NH₄Cl, ethanol/H₂O | 97 | Cost-effective, high yield | Multi-step synthesis |

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of 5-amino-3-methyl-3,4-dihydroquinoxalin-2-ol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used in the presence of suitable catalysts.

Major Products Formed:

Oxidation: Quinoxaline derivatives with different functional groups.

Reduction: 5-Amino-3-methyl-3,4-dihydroquinoxalin-2-ol.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibits significant anti-proliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed varying degrees of cytotoxicity in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The structure-activity relationship (SAR) analysis revealed that specific substituents on the quinoxaline scaffold enhance its anti-cancer properties, with IC50 values indicating potent activity compared to standard chemotherapeutics like tamoxifen .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 6.10 |

| This compound | HCT-116 | 4.54 |

| Tamoxifen | MCF-7 | 14.08 |

| Tamoxifen | HCT-116 | 42.34 |

Neuropharmacological Effects

The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT3A receptor subtype. This interaction suggests potential applications in treating anxiety and depression through modulation of neurotransmitter systems. The selectivity observed in binding affinity studies indicates that minor structural modifications can lead to significant changes in receptor interactions .

Study on Antiviral Properties

A notable study investigated the antiviral potential of derivatives based on the dihydroquinoxaline scaffold against HIV. The compound GW420867X, a derivative of this compound, demonstrated promising results in clinical trials for HIV treatment, showcasing its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Despite its efficacy, challenges related to bioavailability were noted .

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one and related compounds:

Key Comparisons

Positional Isomerism

- 3-Amino-5-methoxyquinoxalin-2(1H)-one (): The amino group at position 3 and methoxy at 5 introduce distinct hydrogen-bonding and polarity profiles compared to the target compound.

Substituent Effects

- Carboxylic Acid Derivatives: Mono- and di-carboxylic analogs () show sGC activation via ionic interactions, contrasting with the target compound’s amino and methyl groups, which are less polar but may engage in hydrophobic interactions.

Core Structure Variations

- Quinolinone vs. Dihydroquinoxalinone: 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one () replaces the quinoxaline nitrogen with a carbon, altering electronic properties and heteroatom positioning.

Biological Activity

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 178.20 g/mol. Its structure features a fused bicyclic system that includes both benzene and pyridine-like rings. The presence of an amino group at the 5-position and a methyl group at the 3-position significantly contributes to its unique chemical properties and biological activities.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Cyclocondensation Reactions : Utilizing o-phenylenediamines and appropriate carbonyl compounds under controlled conditions.

- Regioselective Synthesis : Recent methodologies have improved selectivity and yield through specific reaction conditions involving additives like p-TsOH or HOBt .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antiviral Activity

Quinoxaline derivatives, including this compound, have been investigated for their antiviral potential. A systematic review highlighted that while some derivatives showed promise against viruses such as HSV-1 and Hepatitis B virus (HBV), the specific activity of this compound remains less explored compared to others in its class .

Antibacterial Activity

A study on various 3,4-dihydroquinoxalin-2(1H)-one derivatives demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited moderate to good activity against strains like E. coli and S. aureus, suggesting its potential as a lead compound in developing new antibacterial agents .

Anti-inflammatory Properties

Some studies indicate that quinoxaline derivatives possess anti-inflammatory effects, which may be attributed to their ability to modulate key inflammatory pathways. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Study 1: Antiviral Screening

In one study, a series of quinoxaline derivatives were screened for antiviral activity against HSV-1. While the overall effectiveness was modest, compounds structurally related to this compound showed reduced cytotoxicity compared to standard antiviral agents .

Case Study 2: Antibacterial Evaluation

A recent evaluation of synthesized derivatives revealed that compound variants with different substituents showed varying degrees of antibacterial efficacy. For instance:

| Compound | R Group | E. coli (Zone of Inhibition) | S. aureus (Zone of Inhibition) |

|---|---|---|---|

| 5a | H | 18 mm | 15 mm |

| 5b | m-OCH₃ | 19 mm | 18 mm |

| 5i | m-F | 20 mm | 17 mm |

This table illustrates the comparative antibacterial activity across different derivatives, indicating that slight modifications can significantly influence biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, ethyl glyoxalate reacts with o-phenylenediamine under reflux in ethanol to form quinoxalin-2(1H)-one intermediates, followed by reduction with NaCNBH₃ in methanol/acetic acid to yield 3,4-dihydroquinoxalinone derivatives . Post-synthesis characterization involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classification, the compound exhibits acute toxicity (Category 4) via oral, dermal, and inhalation routes. Researchers must use fume hoods, wear nitrile gloves, and employ closed systems during synthesis. Emergency procedures should include immediate decontamination and access to safety showers/eye wash stations .

Q. How is the purity of this compound validated during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases monitors reaction progress. Final purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, ensuring ≥95% purity. Recrystallization in ethanol or methanol optimizes crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer : Yield optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 45°C for condensation steps), and catalyst screening (e.g., NaH for alkylation). Kinetic studies using in-situ IR spectroscopy help identify rate-limiting steps, while DoE (Design of Experiments) models predict optimal reagent stoichiometry .

Q. What strategies address contradictions in reported biological activity data for 5-Amino-3-methyl derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., MIC vs. IC₅₀ protocols). Researchers should standardize assays using CLSI guidelines, validate cell lines via STR profiling, and employ orthogonal methods (e.g., enzymatic inhibition studies with recombinant proteins) to confirm target engagement .

Q. How are advanced derivatives of this compound designed for targeted therapeutic applications?

- Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization at the 3-methyl and 5-amino positions. For example, introducing carboxybenzyl groups via Pd-catalyzed cross-coupling enhances solubility and receptor binding. Docking simulations with hH-NOX protein models (using UCSF Chimera) predict binding affinities before synthesis .

Q. What analytical techniques resolve structural ambiguities in dihydroquinoxalinone derivatives?

- Methodological Answer : X-ray crystallography confirms stereochemistry, while 2D NMR (COSY, NOESY) distinguishes regioisomers. For unstable intermediates, cryogenic LC-MS with electron spray ionization (ESI) captures transient species. Computational validation via Gaussian 16 DFT calculations corroborates experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.